molecular formula C12H15N3OS B1461007 2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-ol CAS No. 146794-75-4

2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-ol

Cat. No. B1461007
CAS RN: 146794-75-4
M. Wt: 249.33 g/mol
InChI Key: UJFKIVLGRQRTJL-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-ol, also known as MBTO, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial Evaluation

A series of derivatives including 2-[4-(4-methylpiperazin-1-yl) but-2-yn-1-yl]-1,3-benzothiazole have been synthesized and evaluated for their potential as antimicrobial agents. These compounds showed varying degrees of antibacterial and antifungal activity, with some exhibiting significant effectiveness against certain strains of bacteria and fungi (Shafiq et al., 2016), (Alsarahni et al., 2017).

Glucosidase Inhibitors and Antioxidant Activity

Novel benzimidazole derivatives containing the 4-methylpiperazin-1-yl group were synthesized and tested for their in vitro antioxidant activities and glucosidase inhibitory potential. These compounds demonstrated high scavenging activity and significant inhibitory effects on α-glucosidase, suggesting potential therapeutic applications (Özil et al., 2018).

Crystallographic and Spectroscopic Characterization

The molecular structure of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine has been studied through single-crystal X-ray analysis and vibrational spectroscopy. These studies are crucial for understanding the physical and chemical properties of such compounds (Al-Harthy et al., 2019).

Neuropharmacological Profile

A compound related to 2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-ol, Y-931, was investigated for its potential as an atypical antipsychotic drug. It showed interaction with multiple neurotransmitter receptors and demonstrated protective action against neurotoxicity in rat models, indicating its potential in treating conditions like schizophrenia (Morimoto et al., 2002).

Synthesis and Structural Elucidation

Research on synthesizing and characterizing various derivatives of benzothiazole, including those with the 4-methylpiperazin-1-yl group, has been conducted. This research is fundamental for developing new compounds with potential biological activity (Liégeois et al., 1994), (Ozbey et al., 2001).

Anticancer Activity

Compounds like 2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-ol have been investigated for their anticancer activities. Different structural analogues have been synthesized and evaluated against various cancer cell lines, indicating their potential in cancer therapy (Konovalenko et al., 2022).

properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-14-4-6-15(7-5-14)12-13-10-3-2-9(16)8-11(10)17-12/h2-3,8,16H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFKIVLGRQRTJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-6-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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